Gastric Cancer Antiproliferative Activity
In a direct head-to-head comparison using MTT assay, Hydroxytanshinone IIA exhibited substantially lower IC50 values than Tanshinone IIA across SGC-7901 (gastric cancer), HeLa (cervical cancer), and HepG-2 (hepatocellular carcinoma) cell lines [1]. The difference in inhibition effect was statistically significant (P<0.05), confirming that hydroxylation of the tanshinone IIA scaffold yields a quantifiable and reproducible potency enhancement [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for cell proliferation |
|---|---|
| Target Compound Data | SGC-7901: 4.18 μM; HeLa: 6.08 μM; HepG-2: 10.20 μM |
| Comparator Or Baseline | Tanshinone IIA: SGC-7901: 17.15 μM; HeLa: 27.28 μM; HepG-2: 46.34 μM |
| Quantified Difference | 4.1-fold lower for SGC-7901; 4.5-fold lower for HeLa; 4.5-fold lower for HepG-2 |
| Conditions | MTT assay; human cancer cell lines SGC-7901, HeLa, HepG-2 |
Why This Matters
For procurement decisions in cancer pharmacology research, the 4.1- to 4.5-fold potency advantage of Hydroxytanshinone IIA over its parent compound justifies its selection when lower dosing concentrations or enhanced antiproliferative effects are required.
- [1] Zhang LJ, Xu WQ, Jiang CF, Yang FJ, Shen X. Synthesis and in vitro Anti-Tumor Effects of Hydroxytanshinone IIA. Natural Product Research and Development. 2016;27(12):2027-2031. View Source
